molecular formula C14H11Br2N3O2 B6132297 5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide

5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide

Cat. No.: B6132297
M. Wt: 413.06 g/mol
InChI Key: QWFZPFDEBRBTBY-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with bromine and carboxamide groups, along with a phenyl ring that contains additional bromine and hydroxyl groups. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-bromo-2-hydroxy-3-methylbenzaldehyde and 5-bromo-3-aminopyridine-3-carboxamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxy-3-methylbenzoic acid or 5-bromo-2-hydroxy-3-methylbenzophenone.

    Reduction: Formation of 5-bromo-N-[(5-bromo-2-hydroxy-3-methylphenyl)methylamino]pyridine-3-carboxamide.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
  • 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2N3O2/c1-8-2-11(15)3-9(13(8)20)6-18-19-14(21)10-4-12(16)7-17-5-10/h2-7,20H,1H3,(H,19,21)/b18-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFZPFDEBRBTBY-NGYBGAFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=NNC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC(=CN=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.